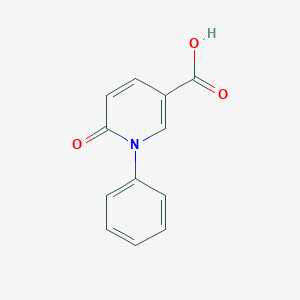

6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

6-oxo-1-phenylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO3/c14-11-7-6-9(12(15)16)8-13(11)10-4-2-1-3-5-10/h1-8H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PETUTZMMIOWORO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C=CC2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10475285 | |

| Record name | 6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10475285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77837-08-2 | |

| Record name | 5-Carboxy-pirfenidone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077837082 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10475285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-CARBOXY-PIRFENIDONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/260RWO9IY8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic acid typically involves the reaction of methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate with lithium hydroxide monohydrate in a mixture of tetrahydrofuran and water at 0°C . The reaction is stirred for one hour, followed by dilution with water and extraction with ethyl acetate .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis process can be scaled up by optimizing reaction conditions and using industrial-grade reagents and solvents. The key to successful industrial production lies in maintaining the purity and yield of the compound through controlled reaction parameters and purification techniques .

Analyse Chemischer Reaktionen

Types of Reactions

6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming dihydropyridine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, and acylating agents.

Major Products

The major products formed from these reactions include various substituted pyridine derivatives, hydroxylated compounds, and other functionalized molecules .

Wissenschaftliche Forschungsanwendungen

Biological Activities

Antioxidant Properties:

Research indicates that compounds similar to 6-Oxo-1-phenyl-1,6-dihydropyridine derivatives exhibit significant antioxidant activity. This property is crucial in developing therapeutic agents aimed at oxidative stress-related diseases .

Anti-inflammatory Effects:

Preliminary studies suggest that this compound may possess anti-inflammatory properties, making it a candidate for further investigation in treating conditions characterized by inflammation .

Potential Neuroprotective Effects:

Some derivatives of dihydropyridine compounds have shown neuroprotective effects in various models. This suggests that this compound could be explored for applications in neurodegenerative diseases .

Medicinal Chemistry Applications

Drug Development:

The unique structure of this compound allows it to interact with various biological targets. Its derivatives are being studied for potential use in drug formulations aimed at cardiovascular diseases and other health conditions due to their ability to modulate specific biochemical pathways .

Case Studies:

Several case studies have documented the synthesis and evaluation of this compound's derivatives:

Wirkmechanismus

The mechanism of action of 6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, modulating biochemical pathways and cellular processes . The presence of the keto and carboxylic acid groups allows it to form hydrogen bonds and interact with active sites of target proteins .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substitution at Position 1

1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid (CAS 3719-45-7)

- Structural Difference : A methyl group replaces the phenyl group at position 1.

- However, the phenyl group in the target compound enhances π-π stacking interactions in biological systems, improving binding affinity to protein targets .

1-Hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylic acid (CAS 677763-18-7)

- Structural Difference : A hydroxyl group replaces the phenyl group.

- Impact: The hydroxyl group introduces hydrogen-bonding capability, which may improve solubility in aqueous media.

Substitution at Position 5

5-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid (CAS 66909-27-1)

- Structural Difference : A methyl group is added at position 4.

- Impact : The methyl group increases steric bulk, which may hinder rotational freedom and alter conformational preferences. This substitution could modulate electronic effects on the carboxylic acid moiety, affecting reactivity in coupling reactions (e.g., amide bond formation) .

5-Iodo-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid (CAS 1454301-51-9)

- Structural Difference : An iodine atom replaces the hydrogen at position 5.

- Impact : The electron-withdrawing iodine atom enhances electrophilicity at adjacent positions, making the compound a candidate for halogen-bonding interactions in catalysis or drug-receptor interactions. However, iodine’s large atomic radius may introduce steric challenges .

Absence of Position 1 Substituents

6-Oxo-1,6-dihydropyridine-3-carboxylic acid (CAS 5006-66-6)

- Structural Difference: No substituent at position 1.

- Impact : The absence of a substituent simplifies synthesis (yields >80% via hydrothermal methods) but reduces structural complexity for targeted applications. This base structure is often used to construct coordination polymers, where linkers like ethane or propane diyl groups are introduced for catalytic purposes .

Antimicrobial Activity

- Polymyxin Derivatives: A phenyl-substituted derivative demonstrated 2-fold better MIC₉₀ values against Gram-negative pathogens (e.g., E. coli, P. aeruginosa) compared to unsubstituted analogues, highlighting the phenyl group’s role in enhancing antibacterial efficacy .

- Antitubercular Agents : Derivatives with electron-withdrawing groups (e.g., fluorine) at the phenyl ring showed improved potency, suggesting tunability for specific biological targets .

Solubility and Stability

- The phenyl group in the target compound contributes to lower aqueous solubility compared to hydroxyl- or methyl-substituted analogues. However, it enhances stability under ambient storage conditions (sealed, dry) .

- 1-Hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylic acid ’s higher solubility makes it suitable for aqueous-phase reactions but may necessitate stabilization against oxidation .

Biologische Aktivität

6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic acid (CAS No. 77837-08-2) is a compound belonging to the class of pyridinecarboxylic acids, characterized by its unique molecular structure and potential biological activities. This article explores its biological activity, including pharmacological properties, toxicological data, and relevant case studies.

- Molecular Formula : C₁₂H₉NO₃

- Molecular Weight : 215.20 g/mol

- CAS Number : 77837-08-2

- MDL Number : MFCD07369218

Pharmacological Effects

Research indicates that this compound exhibits various pharmacological properties:

- Antimicrobial Activity : Preliminary studies have shown that this compound has potential antibacterial effects against multidrug-resistant Gram-negative bacteria. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

- Cytotoxicity : The compound has been evaluated for its cytotoxic effects on various cancer cell lines. In vitro studies suggest that it may induce apoptosis in cancer cells through the activation of pro-apoptotic pathways and inhibition of anti-apoptotic proteins .

- Neuroprotective Effects : Some studies suggest that 6-Oxo-1-phenyl-1,6-dihydropyridine derivatives may protect neuronal cells from oxidative stress-induced damage, potentially offering therapeutic avenues for neurodegenerative diseases .

Toxicological Data

The safety profile of this compound has been assessed through various toxicological studies:

| Parameter | Value |

|---|---|

| Acute Toxicity (Rat) | LD50 = 2.29 mol/kg |

| hERG Inhibition | Weak inhibitor |

| Carcinogenicity | Non-carcinogenic |

| Biodegradability | Not readily biodegradable |

These findings indicate that while the compound shows promise in therapeutic applications, caution is necessary due to its moderate toxicity levels and weak hERG inhibition, which could lead to cardiac complications in high doses .

Case Study 1: Antibacterial Efficacy

In a study conducted by researchers investigating novel antimicrobial agents, 6-Oxo-1-phenyl-1,6-dihydropyridine derivatives were tested against a panel of resistant bacterial strains. The results demonstrated significant inhibition of bacterial growth, particularly against strains of E. coli and Pseudomonas aeruginosa. The study concluded that these compounds could serve as templates for developing new antibiotics .

Case Study 2: Cancer Cell Apoptosis

A detailed investigation into the cytotoxic effects of 6-Oxo-1-phenyl-1,6-dihydropyridine derivatives on human cancer cell lines revealed a dose-dependent increase in apoptosis markers. The study utilized flow cytometry and Western blot analysis to confirm the activation of caspase pathways, suggesting that these compounds might be useful in cancer therapy .

Q & A

Q. What are the established synthetic routes for 6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic acid, and how can reaction conditions be optimized?

The synthesis typically involves multi-step pathways, including condensation, cyclization, and functional group modifications. For example, analogous compounds are synthesized via condensation of aldehydes with aminopyridines, followed by cyclization using catalysts like palladium or copper in solvents such as DMF or toluene . Optimization strategies include adjusting reaction temperature, catalyst loading, and solvent polarity to enhance yield and purity. Monitoring intermediates via TLC or HPLC is critical for identifying bottlenecks .

Q. How can the structural integrity of this compound be confirmed experimentally?

X-ray crystallography is the gold standard for resolving crystal structures, as demonstrated for related dihydropyridine derivatives (e.g., orthorhombic crystal system with unit cell parameters a = 10.2045 Å, b = 6.1282 Å, c = 9.7293 Å) . Complementary techniques include:

- NMR spectroscopy : ¹H and ¹³C NMR to confirm proton environments and carbon frameworks (e.g., δ 7.14–7.90 ppm for aromatic protons in similar compounds) .

- IR spectroscopy : Peaks at ~1720 cm⁻¹ (C=O stretching) and ~3174 cm⁻¹ (O-H/N-H vibrations) .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 485 for derivatives) and fragmentation patterns .

Q. What are the stability considerations for this compound under laboratory conditions?

The compound should be stored in a dry, inert atmosphere at 2–8°C to prevent hydrolysis or oxidation. Stability tests under varying pH and temperature can identify degradation pathways. For instance, related dihydropyridines exhibit sensitivity to moisture and light, requiring desiccants and amber vials for long-term storage .

Advanced Research Questions

Q. How can computational modeling aid in understanding the reactivity of this compound?

Density Functional Theory (DFT) calculations can predict electronic properties (e.g., HOMO-LUMO gaps) and reaction mechanisms. For example, docking studies may elucidate interactions with biological targets (e.g., enzymes or receptors), guided by its carboxylic acid moiety and aromatic ring system . Molecular dynamics simulations can further assess conformational stability in solvent environments .

Q. How should researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in antimicrobial or anticancer efficacy may arise from variations in:

- Purity : Use HPLC (>95% purity) and elemental analysis to verify sample quality .

- Assay conditions : Standardize cell lines, incubation times, and solvent controls (e.g., DMSO concentration).

- Structural analogs : Compare activity with derivatives (e.g., methyl esters or halogenated variants) to identify pharmacophores .

Q. What strategies are effective for studying tautomerism in this compound?

The compound may exhibit keto-enol tautomerism. Techniques include:

- Variable-temperature NMR : Monitor proton shifts to detect equilibrium changes .

- X-ray crystallography : Resolve tautomeric forms in solid-state structures .

- pH-dependent UV-Vis spectroscopy : Track absorbance changes (~250–300 nm) to infer tautomeric populations .

Q. How can researchers mitigate challenges in scaling up synthesis while maintaining yield?

Batch reactor optimization (e.g., controlled addition of reagents) and flow chemistry setups improve reproducibility. For example, a two-step synthesis of a related naphthyridine derivative achieved 67% yield via reflux in EtOH/HCl and recrystallization . Process Analytical Technology (PAT) tools, such as in-line FTIR, enable real-time monitoring .

Methodological Notes

- Data Validation : Cross-reference spectral data with literature (e.g., J. Med. Chem., Justus Liebigs Ann. Chem.) .

- Safety Protocols : Use PPE and fume hoods when handling intermediates (e.g., phosphoryl chloride in dehydroxy-chlorination) .

- Ethical Compliance : Adhere to institutional guidelines for biological testing and computational resource usage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.